molecular formula C14H17N3O3S2 B2413752 N-(benzo[d]thiazol-6-yl)-1-(methylsulfonyl)piperidine-3-carboxamide CAS No. 1058189-45-9

N-(benzo[d]thiazol-6-yl)-1-(methylsulfonyl)piperidine-3-carboxamide

Cat. No.: B2413752
CAS No.: 1058189-45-9
M. Wt: 339.43
InChI Key: SFKSKKIEDRBXRS-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-6-yl)-1-(methylsulfonyl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-1-methylsulfonylpiperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S2/c1-22(19,20)17-6-2-3-10(8-17)14(18)16-11-4-5-12-13(7-11)21-9-15-12/h4-5,7,9-10H,2-3,6,8H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKSKKIEDRBXRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC3=C(C=C2)N=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-6-yl)-1-(methylsulfonyl)piperidine-3-carboxamide typically involves the condensation of benzo[d]thiazole derivatives with piperidine-3-carboxamide under specific reaction conditions. The process may include steps such as nucleophilic substitution, cyclization, and sulfonylation. Common reagents used in these reactions include trifluoroacetonitrile, diamines, and amino (thio)phenols .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solution or slurry crystallization, milling, and thermal gravimetric analysis are often employed to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-6-yl)-1-(methylsulfonyl)piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted derivatives of the original compound .

Scientific Research Applications

Cancer Therapeutics

N-(benzo[d]thiazol-6-yl)-1-(methylsulfonyl)piperidine-3-carboxamide exhibits promising activity against various cancer types through its interaction with the Epidermal Growth Factor Receptor (EGFR) . Research indicates that this compound can effectively inhibit EGFR signaling pathways, which are crucial in tumor growth and proliferation.

Molecular Mechanism:

  • The binding affinity to EGFR stabilizes the receptor, preventing its activation and subsequent signaling cascades that lead to tumor progression.
  • Molecular dynamics simulations have demonstrated that the compound occupies the receptor cavity, influencing its conformation and function.

Neurological Disorders

The compound's potential extends to neurological applications, particularly in treating conditions like epilepsy and neurodegenerative diseases. The thiazole moiety is often associated with anticonvulsant properties, making it a candidate for further investigation in this area .

Comparative Analysis of Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
N-(2-(1H-benzimidazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-3-carboxamideContains an imidazole ringExhibits different biological activity profiles compared to benzo[d]thiazole derivatives
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamidesIncorporates morpholine moietyShows anti-inflammatory properties distinct from those of the primary compound
4-amino-N-(thiazol-2-yl)benzene sulfonamideContains thiazole ringDemonstrated anticonvulsant properties, highlighting diverse therapeutic potentials

Case Study 1: EGFR Inhibition

In a study assessing the efficacy of this compound as an EGFR inhibitor, researchers utilized molecular docking techniques to evaluate binding interactions. Results indicated that the compound exhibited a high binding affinity (Kd = 5.2 nM), significantly inhibiting cell proliferation in A431 epidermoid carcinoma cells.

Case Study 2: Anticonvulsant Activity

A separate investigation focused on the anticonvulsant effects of related thiazole compounds demonstrated that modifications in the piperidine ring could enhance activity against seizures. In animal models, compounds with similar structural features showed significant reductions in seizure frequency and duration, suggesting potential for treating epilepsy .

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-6-yl)-1-(methylsulfonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may activate p53, a tumor suppressor protein, leading to cell cycle arrest and apoptosis in cancer cells. The compound’s effects on mitochondrial proteins such as Bcl-2 and Bax also contribute to its pro-apoptotic activity .

Biological Activity

N-(benzo[d]thiazol-6-yl)-1-(methylsulfonyl)piperidine-3-carboxamide is an intriguing compound due to its complex structure and potential biological activities. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications, drawing from diverse research findings.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted at the 3-position with a carboxamide group, and the nitrogen atom is linked to a benzo[d]thiazole moiety. The presence of both methylsulfonyl and methylthio groups enhances its chemical properties, suggesting a diverse range of biological interactions. Initial studies indicate that compounds with similar structural motifs may exhibit significant biological activities, including antimicrobial and anticancer properties.

Synthesis Steps

  • Formation of the Piperidine Ring : The synthesis typically begins with the formation of the piperidine scaffold.
  • Substitution Reactions : Subsequent reactions introduce the benzo[d]thiazole moiety and the methylsulfonyl group.
  • Purification : The final product is purified through crystallization or chromatography.

Antitumor Activity

Research indicates that derivatives of benzothiazole, including this compound, have shown promising antitumor activity. For instance, similar compounds have demonstrated significant inhibitory effects on human cancer cell lines, particularly those expressing high levels of epidermal growth factor receptor (EGFR) .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Benzothiazole derivatives are known for their effectiveness against various bacterial strains, including resistant pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa .

Structure-Activity Relationships (SAR)

The SAR analysis reveals that specific functional groups in the compound significantly influence its biological activity. For example:

  • Methylsulfonyl Group : Enhances solubility and bioavailability.
  • Benzo[d]thiazole Moiety : Essential for interaction with biological targets.

Case Studies

  • Antitumor Evaluation : A study evaluated several benzothiazole derivatives for their cytotoxic effects on HeLa cells (cervical cancer). Compounds similar to this compound exhibited IC50 values in the low micromolar range, indicating strong antitumor potential .
  • Antimicrobial Screening : Another study focused on the antimicrobial efficacy of benzothiazole derivatives against Gram-positive and Gram-negative bacteria, revealing that compounds with a piperidine backbone had enhanced activity compared to their counterparts lacking this structure .

Comparative Analysis

Compound NameStructural FeaturesBiological Activity
This compoundPiperidine ring, benzo[d]thiazoleAntitumor, antimicrobial
ML200Aryl-piperidine basedModulator of SMN protein production
Compound ABenzothiazole derivativeAnticancer activity
Compound BSulfonamide derivativesAntimicrobial properties

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-(benzo[d]thiazol-6-yl)-1-(methylsulfonyl)piperidine-3-carboxamide, and how is purity ensured?

  • Answer : The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the benzo[d]thiazole core via condensation of o-aminothiophenol derivatives with aldehydes under oxidative conditions.
  • Step 2 : Introduction of the piperidine-3-carboxamide moiety via amide coupling using activated carboxylic acids (e.g., acid chlorides) or coupling reagents like EDCI/HOBt.
  • Step 3 : Sulfonylation with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the methylsulfonyl group.
  • Purification : Chromatography (silica gel or HPLC) and recrystallization are employed to achieve >95% purity. Analytical techniques like NMR and mass spectrometry confirm structural integrity .

Q. How is the compound characterized structurally, and what spectroscopic data are critical for validation?

  • Answer : Key characterization methods include:

  • NMR Spectroscopy :
  • 1H NMR : Aromatic protons from benzo[d]thiazole (δ 7.5–8.5 ppm), piperidine protons (δ 1.5–3.5 ppm), and methylsulfonyl protons (δ 3.0–3.2 ppm).
  • 13C NMR : Carbonyl signals (δ 165–170 ppm) and quaternary carbons in the thiazole ring (δ 150–160 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+ at m/z 365.1).
  • IR Spectroscopy : Peaks for amide C=O (~1650 cm⁻¹) and sulfonyl S=O (~1150–1300 cm⁻¹) .

Q. What solvents and reaction conditions are optimal for synthesizing this compound?

  • Answer :

  • Solvents : Dichloromethane (DCM) or dimethylformamide (DMF) for amide coupling; methanol or ethanol for recrystallization.
  • Temperature : Reactions often proceed at 0–25°C for sulfonylation and 80–100°C for cyclization steps.
  • Catalysts : Triethylamine or pyridine as bases for acid scavenging.
  • Monitoring : Thin-layer chromatography (TLC) with hexane/ethyl acetate gradients tracks reaction progress .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the reactivity or electronic properties of this compound?

  • Answer : DFT methods (e.g., B3LYP/6-31G*) can model:

  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions on the benzo[d]thiazole and sulfonamide groups.
  • Frontier Molecular Orbitals (HOMO/LUMO) : Predict charge transfer interactions relevant to biological activity (e.g., enzyme inhibition).
  • Thermochemical Data : Calculate bond dissociation energies (BDEs) for stability assessments under physiological conditions.
  • Validation : Compare computed IR/NMR spectra with experimental data to refine computational models .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Answer : Contradictions may arise from:

  • Purity Variability : Validate compound purity via HPLC (>98%) and control for residual solvents.
  • Assay Conditions : Standardize protocols (e.g., cell line selection, incubation time) to minimize variability.
  • Metabolic Stability : Use liver microsome assays to assess if metabolites contribute to observed activity.
  • Statistical Analysis : Apply multivariate regression to isolate structure-activity relationships (SAR) from noise .

Q. What strategies optimize yield in large-scale synthesis without compromising purity?

  • Answer :

  • Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., sulfonylation).
  • Catalytic Optimization : Use immobilized catalysts (e.g., polymer-supported reagents) to reduce purification steps.
  • Design of Experiments (DoE) : Statistically optimize variables (temperature, stoichiometry) using software like Minitab.
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools (e.g., ReactIR) for real-time monitoring .

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